molecular formula C9H11N5 B1488855 4-((3-Azidoazetidin-1-yl)methyl)pyridine CAS No. 1331737-11-1

4-((3-Azidoazetidin-1-yl)methyl)pyridine

Cat. No.: B1488855
CAS No.: 1331737-11-1
M. Wt: 189.22 g/mol
InChI Key: WKRGLBASVIBHMN-UHFFFAOYSA-N
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Description

4-((3-Azidoazetidin-1-yl)methyl)pyridine is a chemical compound characterized by its unique structure, which includes an azido group attached to an azetidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Azidoazetidin-1-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with azido compounds under specific conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with an azido compound in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Azidoazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-((3-Azidoazetidin-1-yl)methyl)pyridine is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile reagent for click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is employed as a probe for studying biological processes. Its ability to react with specific biomolecules allows scientists to label and track these molecules within cells and tissues.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the synthesis of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance and durability.

Mechanism of Action

The mechanism by which 4-((3-Azidoazetidin-1-yl)methyl)pyridine exerts its effects depends on its specific application. In click chemistry reactions, the azido group reacts with alkyne groups to form stable triazole rings, which are essential for the formation of complex molecular structures. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-((3-Azidoazetidin-1-yl)methyl)benzonitrile

  • (3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone

Uniqueness: 4-((3-Azidoazetidin-1-yl)methyl)pyridine stands out due to its pyridine ring, which imparts unique electronic and steric properties compared to other azido compounds. This makes it particularly useful in specific chemical reactions and applications.

Properties

IUPAC Name

4-[(3-azidoazetidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-1-3-11-4-2-8/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGLBASVIBHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=NC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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